N-(4-bromophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
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Overview
Description
N-(4-bromophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: is an organic compound that features a complex structure with a bromophenyl group, a dioxo-dihydro-anthracene core, and a sulfonamide moiety
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . These compounds have been studied for their pharmacological activities against bacterial (Gram positive and Gram negative) and fungal species, as well as against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
It is suggested that similar compounds may exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Similar compounds have been shown to interfere with the biosynthesis of bacterial lipids , which could potentially disrupt essential cellular processes.
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . These compounds have been found to be active against various bacterial and fungal species, as well as against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Action Environment
The lipophilic character of similar compounds, expressed by the clogp value, suggests that these compounds may have a better antimicrobial effect in lipid-rich environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid is coupled with the anthracene core in the presence of a palladium catalyst.
Sulfonamide Formation:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dioxo-dihydro-anthracene core, converting them to hydroxyl groups.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Materials Science: It can be incorporated into organic semiconductors and photovoltaic materials.
Biology and Medicine:
Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.
Cancer Research: The compound’s ability to interact with biological macromolecules could be explored for anticancer activity.
Industry:
Dyes and Pigments: The compound’s chromophoric properties can be utilized in the production of dyes and pigments.
Pharmaceuticals: It can serve as an intermediate in the synthesis of more complex pharmaceutical agents.
Comparison with Similar Compounds
- N-(4-bromophenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonyl chloride
- N-(4-bromophenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonyl amine
- N-(4-bromophenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonyl ester
Uniqueness:
- Structural Complexity: The combination of a bromophenyl group, a dioxo-dihydro-anthracene core, and a sulfonamide moiety is unique and provides diverse reactivity.
- Versatility: The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile molecule.
- Biological Activity: The presence of the sulfonamide group imparts significant biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(4-bromophenyl)-9,10-dioxoanthracene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO4S/c21-12-5-7-13(8-6-12)22-27(25,26)14-9-10-17-18(11-14)20(24)16-4-2-1-3-15(16)19(17)23/h1-11,22H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDNFNLGBIYBIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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